molecular formula C12H14F3N B598681 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203684-72-3

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B598681
CAS No.: 1203684-72-3
M. Wt: 229.246
InChI Key: PEDVBPMLBDPWPQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a bicyclic aromatic structure with a trifluoromethyl (-CF₃) substituent at the 6-position and two methyl (-CH₃) groups at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antitumor, analgesic, and neuroactive properties .

Properties

IUPAC Name

4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDVBPMLBDPWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744848
Record name 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-72-3
Record name 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core. The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The dimethyl groups are usually introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for efficient trifluoromethylation, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkyl halides, and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully reduced isoquinoline compounds.

Scientific Research Applications

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline are compared below with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Activities Synthesis Highlights Reference
4,4-Dimethyl-6-(trifluoromethyl)-THIQ 4-CH₃, 6-CF₃ High lipophilicity; potential antitumor agent Pd/C hydrogenation; LiAlH₄ reduction
6,7-Dimethoxy-1-methyl-THIQ 6,7-OCH₃, 1-CH₃ Analgesic (1/8 potency of morphine) Reductive amination; column chromatography
1-(4-(Trifluoromethyl)phenyl)-THIQ 1-C₆H₄CF₃ Neuroactivity (Caution: MPTP-like toxicity) Microwave-assisted synthesis
6-Chloro-2-(4-fluorophenyl)-THIQ 6-Cl, 2-C₆H₄F Anticancer candidate Decarboxylative annulation
6-(Methylsulfonyl)-THIQ 6-SO₂CH₃ Polar metabolite; improved solubility Sulfonation of precursor

Key Observations

Substituent Effects on Bioactivity The trifluoromethyl group at position 6 (as in the target compound) enhances metabolic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, which are prone to phase I metabolism .

Synthetic Methodologies

  • The target compound shares synthetic routes (e.g., hydrogenation with Pd/C, LiAlH₄ reductions) with other THIQ derivatives . However, trifluoromethylation often requires specialized reagents (e.g., CF₃I or Umemoto’s reagent), distinguishing it from methoxy or chloro analogs .

Pharmacological Profiles

  • Analgesic Activity : 6,7-Dimethoxy-THIQ derivatives exhibit morphine-like analgesia, whereas the trifluoromethyl group in the target compound may shift activity toward antitumor or anti-inflammatory pathways .
  • Neurotoxicity : 1-Methyl-4-phenyl-THIQ analogs (e.g., MPTP) are linked to Parkinsonism, highlighting the critical role of substituent positioning in safety profiles .

Physicochemical Properties

  • The logP of 4,4-dimethyl-6-(trifluoromethyl)-THIQ is estimated to be ~2.5 (higher than 6,7-dimethoxy-THIQ, logP ~1.2), favoring blood-brain barrier penetration but risking solubility challenges .

Research Findings and Data

Table 2: Antitumor Activity of Select THIQ Derivatives

Compound IC₅₀ (μM) Target Pathway Notes
4,4-Dimethyl-6-(trifluoromethyl)-THIQ 0.45 Topoisomerase II inhibition Synergistic with doxorubicin
6-Chloro-2-(4-fluorophenyl)-THIQ 1.2 Apoptosis induction Selective for breast cancer
6,7-Dimethoxy-THIQ >10 Weak cytotoxicity Primarily analgesic

Biological Activity

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and synthesis pathways, supported by data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈F₃N
  • CAS Number : 1384265-28-4
  • Structure : The compound features a tetrahydroisoquinoline core substituted with dimethyl and trifluoromethyl groups, which are significant for its biological activity.

1. Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MeW16425Inhibition of proliferation
E1450Moderate inhibition
T24100Significant inhibition

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a crucial aspect for therapeutic applications .

The mechanism underlying the biological effects of this compound includes:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, as evidenced by increased expression of the Ki-67 protein marker in treated cells .
  • Apoptosis Induction : Studies suggest that it may trigger apoptotic pathways in malignant cells, contributing to its anticancer activity.

Study 1: In Vitro Efficacy

A detailed study evaluated the effects of this compound on multiple cancer cell lines. The MTT assay was employed to measure cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability across various concentrations (25 µM to 100 µM), with the most pronounced effects observed at higher concentrations .

Study 2: Synthesis and Structure-Activity Relationship (SAR)

Research on SAR highlighted that modifications in substituents significantly influence the biological activity of tetrahydroisoquinoline derivatives. The trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to biological targets .

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as bromophenyl compounds.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes under controlled conditions (e.g., temperature and solvent) to yield the desired tetrahydroisoquinoline structure.

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